1,5-Anhydro-1-phenethylsorbitol tetraacetate 1,5-Anhydro-1-phenethylsorbitol tetraacetate
Brand Name: Vulcanchem
CAS No.: 114421-40-8
VCID: VC0040583
InChI: InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3/t18?,19-,20+,21-,22-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C22H28O9
Molecular Weight: 436.457

1,5-Anhydro-1-phenethylsorbitol tetraacetate

CAS No.: 114421-40-8

Cat. No.: VC0040583

Molecular Formula: C22H28O9

Molecular Weight: 436.457

* For research use only. Not for human or veterinary use.

1,5-Anhydro-1-phenethylsorbitol tetraacetate - 114421-40-8

Specification

CAS No. 114421-40-8
Molecular Formula C22H28O9
Molecular Weight 436.457
IUPAC Name [(2R,3R,4R,5S)-3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3/t18?,19-,20+,21-,22-/m1/s1
Standard InChI Key WORXVQFPXMAEAC-RFQIGKHKSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator